3-((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings . It includes a piperidine ring, which is a common structure in many pharmaceuticals , an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs , and a pyrazine ring, which is a basic structure in a variety of bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the isoxazole ring, and the attachment of the pyrazine ring . The exact methods would depend on the specific reactions used and the order in which the rings are formed .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Piperidine derivatives, for example, are involved in a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing pyrazine and isoxazole rings, are of significant interest due to their diverse biological activities. Research has demonstrated various methodologies for synthesizing heterocyclic compounds that might share structural similarities or synthetic pathways with the compound . For instance, studies have shown the synthesis of pyrazolo[4,3-c]quinolines with potential anti-inflammatory activity through reactions involving quinoline derivatives (R. Mekheimer, 1994). This highlights the chemical reactivity and versatility of pyrazine derivatives in creating pharmacologically relevant structures.
Anticancer and Antimicrobial Applications
Compounds based on pyrazole and pyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have shown anticancer activity (N. Metwally, F. M. Abdelrazek, S. Eldaly, 2016). Similarly, pyridine derivatives synthesized from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile were evaluated for their antimicrobial and anticancer properties (Safaa I Elewa et al., 2021). These studies exemplify the potential therapeutic applications of heterocyclic compounds and underscore the relevance of exploring novel synthetic routes and biological activities for compounds like 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile.
Novel Synthetic Routes and Chemical Reactivity
The exploration of novel synthetic routes for the preparation of heterocyclic compounds is crucial for expanding the chemical space in drug discovery. Research involving the use of chloroacetonitrile for constructing novel pyrazole and thiazole derivatives (Ali Khalil et al., 2017) demonstrates the innovative approaches to synthesizing compounds that may share mechanistic or structural similarities with the compound of interest. Such studies provide valuable insights into the reactivity and potential applications of novel heterocyclic compounds in various scientific domains.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-9-14-16(20-6-5-19-14)24-12-2-1-7-22(10-12)17(23)13-8-15(25-21-13)11-3-4-11/h5-6,8,11-12H,1-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWPVFRWZBNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.